molecular formula C10H11B B1374904 1-Bromo-4-cyclobutylbenzene CAS No. 39868-71-8

1-Bromo-4-cyclobutylbenzene

Cat. No. B1374904
CAS RN: 39868-71-8
M. Wt: 211.1 g/mol
InChI Key: LXAHIRNAGNLEOU-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclobutylbenzene is a clear colorless to yellow liquid . It is used as an organic light-emitting diode and as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-cyclobutylbenzene is represented by the InChI code 1S/C10H11Br/c11-10-6-4-9 (5-7-10)8-2-1-3-8/h4-8H,1-3H2 . The molecular weight is 211.1 .


Physical And Chemical Properties Analysis

1-Bromo-4-cyclobutylbenzene is a liquid at room temperature . It has a molecular weight of 211.1 .

Scientific Research Applications

Synthesis Applications

  • Intermediate in Medicinal and Pharmaceutical Agents : 1-Bromo-4-cyclobutylbenzene is used as an intermediate in the synthesis of medicinal and pharmaceutical agents. This compound plays a crucial role in the creation of complex molecules used in medications and health-related products (Xuan et al., 2010).

Organic Chemistry and Materials Science

  • Electroluminescent Material : Its use extends to the production of organic dyes and organic electroluminescent materials. These materials are vital in the development of new types of displays and lighting systems (Xuan et al., 2010).
  • Polymer Solar Cells Enhancement : In the field of energy, 1-Bromo-4-cyclobutylbenzene is utilized to improve the electron transfer process in polymer solar cells. This advancement is significant in the development of more efficient solar energy technologies (Fu et al., 2015).

Chemical Reactions and Processes

  • Ring Expansion and Insertion Reactions : The compound is also involved in ring expansion processes to form more complex molecular structures. Such reactions are essential in the synthesis of new organic compounds with potential applications in various industries (Agou et al., 2015).

Analytical and Structural Chemistry

  • Structural Characterization : Research has been conducted on the structural characterization of compounds related to 1-Bromo-4-cyclobutylbenzene. These studies provide deeper insights into the molecular structure and properties of these compounds, which is crucial for their practical application in various fields (El-Hiti et al., 2018).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-cyclobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAHIRNAGNLEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclobutylbenzene

Synthesis routes and methods

Procedure details

To a solution of 1.37 g of 1-(4-bromophenyl)-cyclobutanol (6 mmol) in 15 ml DCM were added 1.15 ml of triethylsilane (7.2 mmol) and the mixture was cooled to −78° C. Then 1.15 ml of boron trifluoride diethyl etherate complex were added and the reaction mixture was warmed to −40° C. and stirred for 8 h. The reaction was then quenched by addition of 10% aqueous KHCO3 and the mixture was extracted three times with DCM. The combined extracts were washed with brine, dried with magnesium sulfate and concentrated. The remaining residue was purified by column chromatography (silica gel; cyclohexane) to give 0.84 g (66%) of 1-bromo-4-cyclobutyl-benzene as a colorless liquid. 1H NMR (CDCl3, 300 MHz): δ 1.85 (m, 1H), 1.92-2.18 (m, 3H), 2.33 (m, 2H), 3.49 (quint, J=8.5 Hz, 1H), 7.08 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Nomura, Y Yamamoto, Y Matsumura… - ACS Medicinal …, 2014 - ACS Publications
… Aryl magnesium bromide was prepared by treating 1-bromo-4-cyclopropylbenzene or 1-bromo-4-cyclobutylbenzene with magnesium turnings and 1,2-dibromoethane in tetrahydrofuran…
Number of citations: 46 pubs.acs.org
X Creary, J Hinckley, C Kraft… - The Journal of Organic …, 2011 - ACS Publications
… A solution of 358 mg of 1-bromo-4-cyclobutylbenzene in 6 mL of THF was cooled to −78 C and 1.1 mL of 1.6 M n-butyllithium was added. After 20 min at −78 C, a solution of 294 mg of N,…
Number of citations: 11 pubs.acs.org

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